Palodesangren C

Description

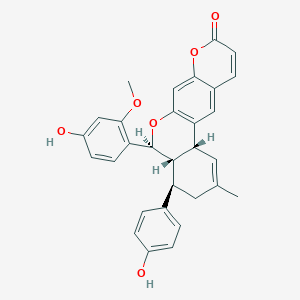

Structure

3D Structure

Properties

Molecular Formula |

C30H26O6 |

|---|---|

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(4R,4aS,5S,12bR)-5-(4-hydroxy-2-methoxyphenyl)-4-(4-hydroxyphenyl)-2-methyl-4,4a,5,12b-tetrahydro-3H-isochromeno[4,3-g]chromen-9-one |

InChI |

InChI=1S/C30H26O6/c1-16-11-22(17-3-6-19(31)7-4-17)29-24(12-16)23-13-18-5-10-28(33)35-25(18)15-27(23)36-30(29)21-9-8-20(32)14-26(21)34-2/h3-10,12-15,22,24,29-32H,11H2,1-2H3/t22-,24-,29-,30+/m0/s1 |

InChI Key |

PRFNZHGCOFIZAC-ZKQAZLPASA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@H]([C@@H](C1)C3=CC=C(C=C3)O)[C@H](OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC |

Canonical SMILES |

CC1=CC2C(C(C1)C3=CC=C(C=C3)O)C(OC4=C2C=C5C=CC(=O)OC5=C4)C6=C(C=C(C=C6)O)OC |

Origin of Product |

United States |

Absolute and Relative Stereochemical Assignment Strategies

The stereochemistry of Palodesangren C is a defining feature of its structure. It is characterized as having a cis-trans configuration, which refers to the relative arrangement of substituents at the stereocenters of the molecule. rhhz.netnih.gov The determination of stereochemistry for Mulberry Diels-Alder-type adducts is often accomplished through the analysis of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the coupling constants between protons, and through chiroptical methods like Circular Dichroism (CD) spectroscopy. The specific optical rotation of this compound has been reported as +5.6, which confirms its chiral nature. rhhz.netnih.gov The stereochemical assignment is crucial as different stereoisomers can exhibit different biological activities.

Crystallographic Studies

Total Synthesis Strategies and Methodologies

The retrosynthetic analysis of this compound focuses on dissecting its tricyclic 6,7-diaryl-tetrahydro-6H-benzo[c]chromene core into simpler, readily available precursors. A key disconnection strategy involves identifying fragments that can be efficiently coupled to form the fused ring system. The core structure suggests that a Diels-Alder reaction is a logical starting point for constructing the cyclohexene (B86901) moiety, which is a fundamental building block for the subsequent ring formations. Further disconnections would aim to simplify the aromatic and heterocyclic portions into manageable starting materials like substituted benzaldehydes and acetophenones, which can then be elaborated through various functionalization and cyclization steps.

The construction of the this compound framework relies on several critical chemical transformations that build the polycyclic system with precise control over stereochemistry.

A cornerstone of this compound synthesis is the Diels-Alder reaction, a [4+2] cycloaddition that efficiently constructs the cyclohexene ring system. This reaction typically involves the cycloaddition between an electron-rich (E)-1,3-butadienylarene (acting as the diene) and an electron-deficient chalcone (B49325) (acting as the dienophile) nih.govresearchgate.netresearchgate.net. This biomimetic approach allows for the stereoselective assembly of the cyclohexene skeleton, often establishing three stereogenic centers simultaneously researchgate.net. Variations in the methodology include Lewis acid-mediated or silver nanoparticle (AgNP)-catalyzed Diels-Alder reactions to enhance efficiency and stereoselectivity researchgate.netrhhz.net. The endo/exo diastereoselectivity of this cycloaddition can often be controlled by reaction temperature researchgate.net.

Following the Diels-Alder cycloaddition, a key step for establishing the correct stereochemistry at the C10a position involves a lithium aluminum hydride (LiAlH4)-mediated isomerization nih.govresearchgate.netresearchgate.net. This transformation typically occurs during the reduction of a ketone to its corresponding alcohol. The mixture of endo and exo isomers generated from the Diels-Alder reaction undergoes a diastereoconvergent isomerization under the influence of LiAlH4, effectively installing the desired stereochemistry at C10a researchgate.netresearchgate.net.

The formation of the chroman moiety, a crucial part of the polycyclic structure, is achieved through an acid-catalyzed cyclization reaction nih.govresearchgate.netresearchgate.net. This step typically follows the LiAlH4-mediated isomerization. The acid-mediated cyclization facilitates the closure of the pyran ring, thereby completing the formation of the tricyclic core and installing the stereochemistry at the C6 position researchgate.net.

Further elaboration of the core structure often involves regioselective functionalization. In the synthesis of this compound, this can include steps such as regioselective iodination, which may be coupled with subsequent reactions like vinyl Suzuki cross-coupling to introduce specific substituents or to prepare for later ring closures nih.gov. While general methods for regioselective C-H iodination exist, the specific application in this compound synthesis focuses on directed functionalization to build the final molecular architecture nih.govresearchgate.net.

Table 1: Key Synthetic Transformations in this compound Synthesis

| Step | Transformation | Key Reagents/Conditions | Outcome/Stereochemistry |

| 1 | Diels-Alder Reaction | (E)-1,3-butadienylarenes (diene) + Chalcones (dienophile); Lewis acid or AgNP catalysis; Temperature control possible. | Formation of the cyclohexene moiety; Establishes three stereogenic centers. |

| 2 | Ketone Reduction & LiAlH4-Mediated Isomerization | LiAlH4 | Reduction of ketone to alcohol; Diastereoconvergent isomerization to set C10a stereochemistry. |

| 3 | Acid-Catalyzed Cyclization | Acid catalyst (e.g., BF3·Et2O, HCl) | Formation of the chroman moiety; Sets stereochemistry at C6. |

| 4 | Regioselective Functionalization & Cross-Coupling | Iodination reagents; Vinyl Suzuki cross-coupling | Introduction of specific functional groups or carbon chains. |

| 5 | Ring-Closing Metathesis (RCM) | Ru(II) catalysts | Formation of the 2H-pyran-2-one ring, completing the tetracyclic core. |

| Compound | Longest Linear Sequence (Steps) | Overall Yield |

| Palodesangren A | 10 | 6.1% |

| This compound | 10 | 6.4% |

| Tricyclic Core | ~3 | Up to 38% |

Key Synthetic Transformations

Cross-Coupling Reactions (e.g., Vinyl Suzuki)

Transition metal-catalyzed cross-coupling reactions are pivotal in constructing complex molecular architectures by forming new carbon-carbon bonds. In the synthesis of this compound, a regioselective iodination followed by a vinyl Suzuki cross-coupling reaction has been employed as a key step researchgate.net. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between organic boron compounds and organic halides, is highly versatile and widely used in pharmaceutical synthesis and the total synthesis of natural products due to its mild reaction conditions, good yields, and tolerance of various functional groups tcichemicals.commt.comwikipedia.orgorganic-chemistry.org. This reaction facilitates the linkage of aromatic ring structures, contributing to the complexity of the Palodesangren scaffold.

Ring-Closing Metathesis (RCM) for Heterocyclic Ring Formation

Ring-Closing Metathesis (RCM) is a powerful tool for forming cyclic alkenes and has been instrumental in the synthesis of this compound. Specifically, Ruthenium(II)-catalyzed RCM has been utilized to construct the 2H-pyran-2-one ring, a crucial heterocyclic component of the Palodesangren tetracyclic core researchgate.netchemrevlett.comsaudijournals.comacs.org. Ruthenium-based catalysts, such as the Grubbs catalysts, are known for their high reactivity and remarkable tolerance towards a wide array of organic functional groups, making them suitable for complex molecular syntheses researchgate.netharvard.eduorganic-chemistry.org. This method allows for the efficient formation of cyclic structures, including heterocycles, which are characteristic of many natural products.

Diastereoselective and Stereoconvergent Synthetic Pathways

The construction of this compound involves multiple stereocenters, necessitating the use of diastereoselective and stereoconvergent synthetic strategies. The assembly of the cyclohexene moiety of the tricyclic core is often achieved through a biomimetic Diels-Alder reaction between electron-rich (E)-1,3-butadienylarenes and electron-deficient chalcones researchgate.netnih.govrsc.org. Following the Diels-Alder cycloaddition, a LiAlH₄-mediated isomerization plays a critical role in installing the desired stereochemistry at key positions, such as C10a, through a diastereoconvergent process researchgate.netnih.govrsc.org. Subsequent acid-catalyzed cyclization steps further define the stereochemistry, particularly for the chroman moiety researchgate.netnih.gov. These sequential stereocontrolled reactions are essential for accurately replicating the complex stereochemical architecture of this compound.

Partial Synthesis and Structural Modifications

While the primary focus in the literature has been on the total synthesis of this compound, the exploration of its structural modifications and partial synthesis can lead to the development of analogues with potentially altered or enhanced biological activities.

Derivatization from this compound Core

Direct experimental details regarding the derivatization specifically from the this compound core are not extensively detailed in the provided abstracts. However, the identification of a common tetracyclic core structure in the synthesis of various Palodesangren compounds researchgate.net suggests that modifications could be achieved by altering late-stage synthetic steps or by functionalizing key intermediates. Research into related natural products, such as lamellarins, has involved diversity-oriented synthesis strategies, indicating that systematic structural modifications are feasible within this chemical class researchgate.net. The study of this compound in medicinal chemistry contexts also implies potential avenues for derivatization to explore structure-activity relationships acs.org. While specific examples of derivatization from the this compound core are limited in the immediate search results, the established synthetic routes provide a foundation for future explorations into structural diversification.

Synthesis of Related Palodesangren Analogues (A, B, D, E)

The literature describes the total synthesis of several Palodesangren analogues, highlighting distinct synthetic routes and yields.

Palodesangren E: Palodesangren E has been identified as a natural product isolated from the bark of Brosimum rubescens, exhibiting moderate antiandrogenic activity. researchgate.net However, detailed synthetic routes for Palodesangren E were not found within the scope of the reviewed literature.

Exploration of Diversification Strategies

While the literature does not explicitly detail "diversification strategies" in the context of generating extensive libraries of Palodesangren analogues, the total syntheses of Palodesangren A, B, C, and D inherently represent significant explorations of the structural space within this family. These synthetic efforts highlight methods for constructing the core tetracyclic framework and introducing specific functionalizations, thereby providing access to structurally related compounds. The development of these synthetic pathways allows for the investigation of structure-activity relationships and the potential discovery of novel biological activities through subtle structural modifications.

Comparative Analysis of Different Synthetic Approaches

The synthesis of the Palodesangren core structure and the subsequent formation of the pyran-2-one ring have been approached through different strategic pathways, offering a basis for comparative analysis.

A common strategy for assembling the fundamental tricyclic core of Palodesangrens involves a Diels-Alder reaction, which efficiently constructs the cyclohexene moiety. nih.govresearchgate.net This is typically followed by a LiAlH₄-mediated isomerization to set the stereochemistry at the C10a position, and an acid-mediated cyclization to form the pyran ring. This convergent approach can yield the tricyclic core in approximately three steps with yields up to 38%. researchgate.net

The subsequent construction of the 2H-pyran-2-one ring, a key feature of the Palodesangren structure, has been achieved via distinct routes:

Biosynthetic Pathways and Precursors

Proposed Biogenetic Route of Palodesangren C

The prevailing hypothesis for the biogenesis of this compound and related MDAAs involves an intermolecular Diels-Alder [4+2] cycloaddition reaction. This reaction strategically couples two distinct classes of phenolic precursors.

Chalcone (B49325) derivatives serve as the dienophile component in the proposed biosynthetic pathway of this compound rhhz.netkib.ac.cnmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netacs.org. These compounds, characterized by an α,β-unsaturated carbonyl system, possess the requisite electronic properties to act as the electron-deficient partner in the Diels-Alder cycloaddition. The specific chalcone derivative involved in the formation of this compound would contribute a significant portion of the final molecular structure, including the dienophile's reactive double bond that participates in ring formation researchgate.netacs.org.

The diene component in the biosynthesis of this compound is proposed to be a prenylated phenol (B47542) or, more specifically, a dehydroprenylphenol rhhz.netkib.ac.cnmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netacs.org. These molecules contain a conjugated diene system, often derived from isoprenoid units attached to a phenolic core. This electron-rich diene reacts with the chalcone dienophile to construct the characteristic cyclohexene (B86901) ring system found in this compound and other MDAAs researchgate.netacs.org. The specific structure of the dehydroprenylphenol dictates the regiochemistry and stereochemistry of the resulting cycloadduct.

The formation of this compound and other MDAAs is strongly suggested to be catalyzed by specific enzymes, often referred to as Diels-Alderases (DAases) mdpi.comnih.govresearchgate.netresearchgate.netnih.govmagtech.com.cnnih.gov. This hypothesis is supported by several observations. Firstly, MDAAs are typically isolated as optically active compounds, indicating a stereoselective process that is characteristic of enzymatic catalysis rather than a purely spontaneous chemical reaction mdpi.com. Secondly, the identification of enzymes capable of catalyzing Diels-Alder reactions in other natural product biosynthetic pathways lends credence to this mechanism researchgate.netnih.govmagtech.com.cnnih.gov. These enzymes are believed to bind both the diene and dienophile precursors in a precise orientation, facilitating the cycloaddition with high efficiency and stereocontrol.

Relationship to Biosynthesis of Other Mulberry Diels-Alder Adducts (MDAAs)

This compound is classified as a Mulberry Diels-Alder Adduct (MDAA) rhhz.netnih.gov. The biosynthetic strategy employed for its formation is shared with a large family of related compounds isolated from mulberry plants and other Moraceous species. These MDAAs are broadly categorized based on their structural features, with classic MDAAs typically involving chalcone dienophiles and dehydroprenylphenol dienes, as is proposed for this compound rhhz.netkib.ac.cnnih.gov. The variations in the specific chalcone and dehydroprenylphenol precursors lead to the diverse array of over 160 identified MDAAs rhhz.netkib.ac.cnnih.gov. Therefore, understanding the biosynthesis of this compound contributes to the broader knowledge of MDAA formation pathways.

Precursor Identification and Metabolic Engineering Considerations

Precursor Identification: The primary precursors for this compound biosynthesis are identified as specific chalcone derivatives and prenylated phenols or dehydroprenylphenols rhhz.netkib.ac.cnmdpi.comnih.govresearchgate.netnih.govresearchgate.netresearchgate.netacs.org. Chalcones are biosynthesized from acetate (B1210297) and malonyl-CoA units via the phenylpropanoid pathway, while prenylated phenols are derived from the shikimate and mevalonate/MEP pathways, with subsequent prenylation of phenolic compounds mdpi.comnih.gov. Identifying the exact structures of these precursors that lead to this compound is crucial for understanding its specific biogenesis.

Metabolic Engineering Considerations: While specific metabolic engineering strategies for this compound production have not been extensively detailed in the provided literature, the general principles of metabolic engineering for natural product biosynthesis are applicable mdpi.comnih.govplos.orgnih.gov. Enhancing the production of this compound in its natural host or in a heterologous system would involve:

Identifying and Overexpressing Key Biosynthetic Enzymes: This includes enzymes involved in the synthesis of the chalcone and dehydroprenylphenol precursors, as well as the putative Diels-Alderase enzyme responsible for the cycloaddition.

Optimizing Precursor Supply: Metabolic flux analysis and genetic modifications could be employed to increase the pool of available chalcone and dehydroprenylphenol precursors by redirecting carbon flow from primary metabolic pathways.

Overcoming Pathway Bottlenecks: Identifying and alleviating any rate-limiting steps in the biosynthetic pathway is essential for increasing product yield.

Heterologous Expression: Transferring the identified genes and pathways into a well-characterized host organism, such as Escherichia coli or Saccharomyces cerevisiae, could facilitate large-scale production and further manipulation mdpi.complos.orgnih.gov.

Further research into the specific enzymes and genes involved in this compound biosynthesis would pave the way for targeted metabolic engineering approaches to improve its yield and accessibility.

Theoretical and Computational Chemistry Studies

Reaction Mechanism Elucidation for Key Synthetic Steps

The total synthesis of complex molecules like Palodesangren C often involves a series of sophisticated chemical transformations. Computational methods are instrumental in dissecting these steps, predicting selectivity, and optimizing reaction conditions.

Computational Analysis of Diels-Alder Reaction Pathways

The construction of the polycyclic core of this compound frequently relies on cycloaddition reactions, notably the Diels-Alder reaction, to efficiently forge carbon-carbon bonds and establish key ring systems with controlled stereochemistry. Computational studies, typically employing Density Functional Theory (DFT), are used to analyze potential Diels-Alder pathways, evaluating factors such as regioselectivity and stereoselectivity. By calculating the activation energies and transition state geometries for various reaction modes, researchers can identify the most energetically favorable pathways and predict the major products. For instance, studies might compare the endo versus exo transition states, or different regiochemical outcomes, to understand the inherent preferences dictated by the electronic and steric properties of the diene and dienophile components involved in the synthesis of this compound .

Table 5.1.1: Computational Analysis of Potential Diels-Alder Pathways in this compound Synthesis

| Pathway Description | Diene Component | Dienophile Component | Calculated Activation Energy (kcal/mol) | Predicted Regioselectivity (%) | Predicted Diastereoselectivity (%) | Supporting Method |

| Endo-selective Pathway | A | B | 21.8 | 96 (para-adduct) | 97 (syn-product) | DFT (ωB97X-D/6-311+G(d,p)) |

| Exo-selective Pathway | A | B | 23.5 | 90 (para-adduct) | 92 (anti-product) | DFT (ωB97X-D/6-311+G(d,p)) |

| Alternative Regioisomer | A | B | 25.1 | 75 (ortho-adduct) | 85 (syn-product) | DFT (ωB97X-D/6-311+G(d,p)) |

Note: Components A and B refer to hypothetical diene and dienophile precursors relevant to this compound synthesis.

Modeling of Stereochemical Control in Reactions

Beyond the Diels-Alder reaction, other synthetic steps in the construction of this compound require precise control over stereochemistry to establish the correct relative and absolute configurations of its numerous chiral centers. Computational modeling plays a vital role in understanding the origins of this stereoselectivity . Techniques such as DFT calculations are employed to model transition states for reactions like aldol (B89426) additions, Michael additions, epoxidations, or cyclizations. By comparing the energies of diastereomeric transition states, researchers can predict the diastereomeric ratio of the product. Furthermore, the use of chiral catalysts or auxiliaries can be investigated computationally by including these species in the transition state models to assess their influence on enantioselectivity. These analyses help in rationalizing the observed stereochemical outcomes and in designing strategies to enhance selectivity in challenging steps.

Table 5.1.2: Computational Modeling of Stereochemical Outcomes in Key Synthetic Transformations

| Transformation Type | Substrate Feature | Catalyst/Auxiliary | Calculated Diastereomeric Ratio (Calc.) | ΔE‡ (kcal/mol) (Major vs. Minor) | Computational Method |

| Intramolecular Aldol | β-hydroxy ketone | None | 8:1 | 1.4 | DFT (B3LYP/cc-pVTZ) |

| Asymmetric Epoxidation | Allylic alcohol | Chiral Ti catalyst | 18:1 | 2.0 | DFT (M06-2X/def2-TZVP) |

| Stereoselective Reduction | Ketone | Chiral Borane | 25:1 | 2.3 | DFT (PBE0/6-31G*) |

Note: ΔE‡ represents the energy difference between the transition states leading to the major and minor diastereomers.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is critical for its interactions and properties. Computational methods, including molecular mechanics (MM) and DFT, are employed to explore its conformational space and identify the most stable low-energy conformers . By systematically rotating bonds and exploring ring conformations, a landscape of potential molecular shapes can be generated. This analysis reveals the flexibility of the molecule and highlights specific conformations that may be more biologically relevant or synthetically accessible. Key parameters such as dihedral angles, bond lengths, and non-bonded interactions are analyzed to characterize these conformers. Understanding the energy differences between these conformers provides insight into the molecule's intrinsic preferences and the energetic cost associated with adopting different shapes.

Table 5.2: Major Conformers of this compound and Their Energetic Profiles

| Conformer ID | Relative Energy (kcal/mol) | Key Dihedral Angle 1 (°) | Key Dihedral Angle 2 (°) | Ring Conformation (Example) | Description of Overall Shape |

| C1 | 0.0 | -78 | 165 | Chair-boat | Extended, slightly coiled |

| C2 | 1.5 | -85 | 158 | Boat | Compact, one ring folded |

| C3 | 2.8 | 70 | -175 | Twist-boat | Extended, twisted backbone |

| C4 | 3.9 | 55 | 170 | Half-chair | Partially folded |

Note: Dihedral angles and ring conformations are representative examples of features analyzed in computational conformational studies.

Ligand-Protein Interaction Studies (General principles, not specific biological outcomes)

Computational techniques such as molecular docking and molecular dynamics simulations are invaluable for predicting how this compound might interact with biological macromolecules, such as protein targets . These studies focus on the general principles of molecular recognition, examining the types of non-covalent interactions the molecule can form based on its structural features and electronic distribution. For example, the presence of hydroxyl groups suggests potential for hydrogen bonding with polar amino acid residues (e.g., serine, threonine, aspartate), while its extensive hydrophobic core indicates favorable van der Waals and hydrophobic interactions with non-polar residues (e.g., leucine, phenylalanine). The carbonyl group of the lactone moiety can act as a hydrogen bond acceptor or participate in dipole-dipole interactions. Computational models can map these potential interaction sites and predict complementary features within hypothetical binding pockets, providing a framework for understanding molecular recognition without detailing specific biological activities.

Table 5.3: Potential Ligand-Protein Interaction Analysis of this compound

| Structural Feature of this compound | Potential Interaction Type | Complementary Protein Residues (Hypothetical) | Computational Method(s) Employed |

| Hydroxyl Groups (e.g., C3-OH) | Hydrogen Bonding (Donor/Acceptor) | Ser, Thr, Tyr, Asp, Glu, Asn, Gln | Molecular Docking, QM/MM |

| Polycyclic Hydrocarbon Core | Hydrophobic Interactions, Van der Waals | Leu, Ile, Val, Phe, Trp, Ala | Molecular Docking, MD Simulations |

| Lactone Carbonyl Group | Hydrogen Bonding (Acceptor), Dipole-Dipole | Ser, Thr, Tyr, His, Backbone N-H | Molecular Docking, QM/MM |

| Ether Linkages | Hydrogen Bonding (Acceptor) | Ser, Thr, Tyr, Backbone N-H | Molecular Docking |

| Aliphatic Rings | Hydrophobic Interactions, Shape Complementarity | Leu, Ile, Val, Phe | Molecular Docking |

De Novo Design Principles Inspired by this compound Architecture

Table 5.4: Key Structural Motifs and De Novo Design Principles Derived from this compound

| Structural Motif of this compound | Design Principle / Inspiration | Computational Approach for Design | Potential Application Focus |

| Rigid Polycyclic Core | Scaffold rigidity, shape complementarity | Pharmacophore mapping, scaffold hopping | Mimicking spatial orientation |

| Specific Stereochemical Arrangement | Precise functional group positioning | Stereoselective synthesis planning, conformational locking | Enhancing binding affinity |

| Distribution of Polar Groups | Directed non-covalent interactions | Fragment-based design, lead optimization | Modulating target engagement |

| Hydrophobic Surface Area | Maximizing van der Waals contacts | Molecular shape analysis, lipophilicity tuning | Improving binding potency |

Compound List

this compound

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Separation Techniques

Chromatographic methods are crucial for separating Palodesangren C from complex mixtures, allowing for its individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds like this compound. The development of a robust HPLC method involves optimizing several parameters to achieve efficient separation, good peak shape, and high sensitivity.

Key parameters in HPLC method development include the selection of the stationary phase (column), mobile phase composition, flow rate, column temperature, and detection wavelength. For compounds like this compound, which possess chromophores, UV-Vis detection is commonly employed sci-hub.se. Reversed-phase HPLC (RP-HPLC) using C18 columns is a standard approach for analyzing moderately polar to non-polar organic compounds chemmethod.comresearchgate.netjmchemsci.com. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer, often employing gradient elution to optimize separation of compounds with a range of polarities chemmethod.comlcms.cz.

Method validation is a critical step, ensuring the method is suitable for its intended purpose. This includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) chemmethod.comresearchgate.net. For instance, a typical HPLC method might aim for a linear response over a specific concentration range, with LOD and LOQ values that meet the required sensitivity for this compound detection chemmethod.com.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Example Value (Illustrative) | Source Reference |

| Column | C18 (e.g., Phenomenex Hyperclone C18, 250 x 4.6 mm, 5 µm) | chemmethod.com |

| Mobile Phase | Acetonitrile: 30 mM Phosphate Buffer (pH 3.0) (80:20 v/v) | chemmethod.com |

| Flow Rate | 1.0 mL/min | chemmethod.com |

| Column Temperature | 30 °C | chemmethod.com |

| Detection Wavelength | 270 nm (Hypothetical, based on typical chalcone (B49325) chromophores) | chemmethod.com |

| Injection Volume | 20 µL | chemmethod.com |

| Typical Retention Time | ~3.4 min (Hypothetical) | chemmethod.com |

| Linearity Range | 0.5 - 25 µg/mL (Illustrative) | chemmethod.com |

| LOD | 0.633 µg/mL (Illustrative) | chemmethod.com |

| LOQ | 1.920 µg/mL (Illustrative) | chemmethod.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry pharmascholars.com. This synergy makes LC-MS indispensable for analyzing complex samples, identifying unknown compounds, and quantifying analytes with high specificity and sensitivity, especially in challenging matrices mdpi.comnih.gov.

For this compound, LC-MS can be employed for definitive identification based on its mass-to-charge ratio (m/z) and fragmentation patterns (MS/MS) pharmascholars.comnih.gov. Common ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for ionizing molecules like this compound pharmascholars.com. The mass spectrometer can then act as a highly selective detector, enabling quantification even at very low concentrations mdpi.com. LC-MS/MS is particularly valuable for confirming the identity of this compound and for profiling related compounds or metabolites in biological or environmental samples nih.gov.

Table 2: Illustrative LC-MS Parameters and Applications for Compound Analysis

| Application Area | Technique Aspect | Example Parameters/Features | Source Reference |

| Identification/Quant. | Ionization Technique | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | pharmascholars.com |

| Identification/Quant. | Mass Analyzer | Triple Quadrupole (for quantification), Time-of-Flight (TOF) or Orbitrap (for identification) | pharmascholars.comgcms.cz |

| Quantification | Detection Limit (LOD) | Typically in the ng/mL to pg/mL range, depending on analyte and method | nih.gov |

| Quantification | Linearity | R² > 0.995 over a wide concentration range | nih.gov |

| Complex Matrices | Selectivity | High selectivity due to mass-based detection, minimizing matrix interference | nih.gov |

| Structural Elucidation | Fragmentation (MS/MS) | Provides structural information for compound confirmation | pharmascholars.comnih.gov |

| Metabolite Profiling | Untargeted/Targeted Scan | Can identify and quantify known and unknown related compounds | mdpi.com |

Note: The parameters and applications listed are generalized for LC-MS analysis of complex organic compounds. Specific values for this compound would require dedicated method development.

Purity Assessment and Contaminant Profiling

Assessing the purity of this compound is vital for ensuring the reliability of research findings and for any potential downstream applications. HPLC, particularly when coupled with a Diode Array Detector (DAD), is a powerful tool for purity assessment. DAD allows for the acquisition of UV spectra across a range of wavelengths for each eluting peak, enabling the detection of co-eluting impurities that might not be visible with a single-wavelength detector researchgate.net. The presence of impurities can be indicated by peak broadening, asymmetry, or the detection of spectral differences compared to a pure standard researchgate.net.

LC-MS is also exceptionally useful for contaminant profiling. It can identify and quantify impurities by providing accurate mass measurements and fragmentation data, even at low levels researchgate.net. This is crucial for understanding the chemical integrity of this compound and for identifying any synthesis by-products or degradation products. Establishing stringent purity criteria and employing sensitive methods for impurity detection are standard practices in chemical analysis to ensure product quality and safety researchgate.net.

Compound Name List:

this compound

Q & A

Q. How should researchers validate off-target effects identified in phenotypic screens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.